![molecular formula C20H24F3N3O3 B255456 Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)
Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as ETPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETPQ is a quinolinecarboxylate derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate is not fully understood. However, it has been proposed that Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways. For example, Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of viruses. In vivo studies have shown that Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate can reduce inflammation, inhibit tumor growth, and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments include its high purity and high yield, as well as its ability to exhibit a range of biological activities. However, the limitations of using Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate. One direction is to further investigate the mechanism of action of Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate and its interaction with various enzymes and signaling pathways. Another direction is to explore the potential applications of Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate in the treatment of various diseases, such as cancer and viral infections. Additionally, future studies could focus on the development of novel derivatives of Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate with improved pharmacological properties.
Synthesemethoden
The synthesis of Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate involves the reaction between 3-(4-morpholinyl)propylamine and ethyl 8-(trifluoromethyl)-3-quinolinecarboxylate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate. The synthesis of Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate has been extensively studied for its potential applications in various fields. In the field of anti-inflammatory drugs, Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. In the field of anti-tumor drugs, Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to induce apoptosis in cancer cells and inhibit the growth of various types of tumors. In the field of anti-viral drugs, Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
Eigenschaften
Produktname |
Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate |
|---|---|
Molekularformel |
C20H24F3N3O3 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
ethyl 4-(3-morpholin-4-ylpropylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H24F3N3O3/c1-2-29-19(27)15-13-25-18-14(5-3-6-16(18)20(21,22)23)17(15)24-7-4-8-26-9-11-28-12-10-26/h3,5-6,13H,2,4,7-12H2,1H3,(H,24,25) |
InChI-Schlüssel |
DAOULEHZLBPMOR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



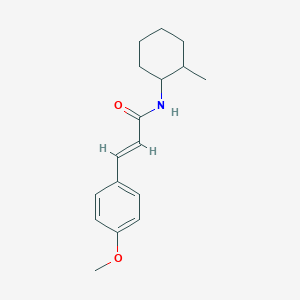
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)
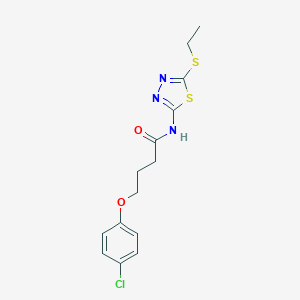
![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)
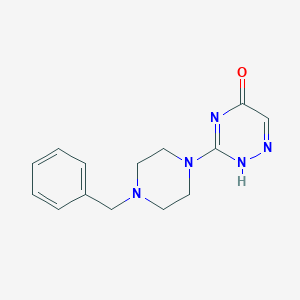
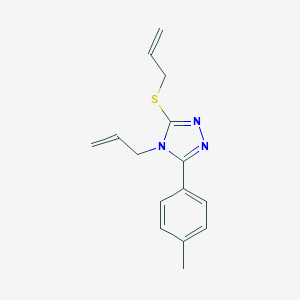
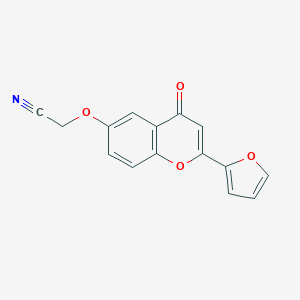
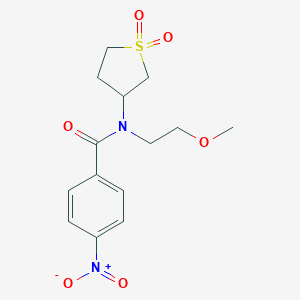
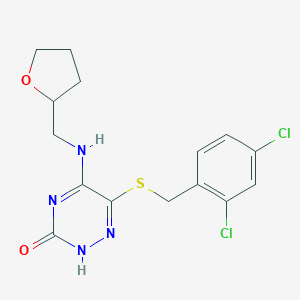
![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)
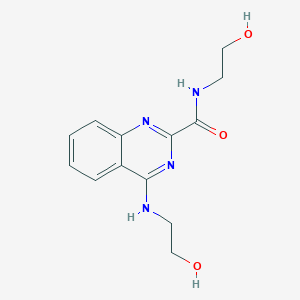
![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)